molecular formula C13H20O2S B2860405 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol CAS No. 2138163-55-8

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol

Cat. No.: B2860405
CAS No.: 2138163-55-8
M. Wt: 240.36
InChI Key: PWEUMGWHNBRYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is an organic compound characterized by the presence of an ethoxyethoxy group, a propan-2-yl group, and a benzenethiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol typically involves the reaction of 4-hydroxybenzenethiol with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide in ethanol, followed by refluxing for several hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The ethoxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Substituted benzenethiol derivatives.

Scientific Research Applications

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyethoxy)-3-propan-2-ylbenzenethiol is unique due to the presence of both a thiol group and an ethoxyethoxy group on a benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-3-propan-2-ylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-4-14-7-8-15-13-6-5-11(16)9-12(13)10(2)3/h5-6,9-10,16H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEUMGWHNBRYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.